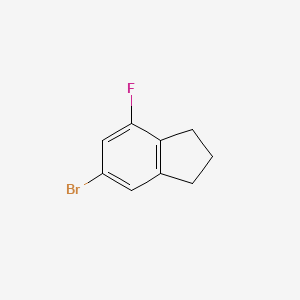

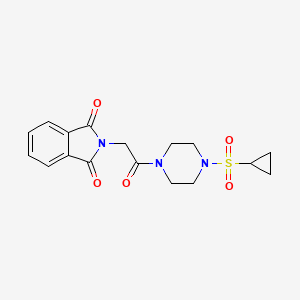

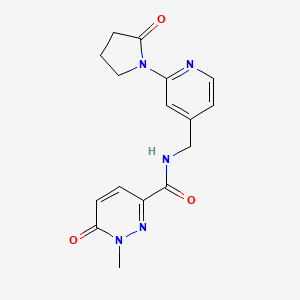

![molecular formula C13H12N6O2S B2461304 2-[3-(3-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide CAS No. 941906-18-9](/img/structure/B2461304.png)

2-[3-(3-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[3-(3-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of protein kinase CK2, which is a crucial enzyme that plays a role in cell proliferation, differentiation, and apoptosis. The synthesis of this compound and its potential applications in scientific research have been the focus of numerous studies.

Aplicaciones Científicas De Investigación

Antiepileptic Agents: The synthesis of 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has been employed to create antiepileptic agents. For instance, the compound ru namide was synthesized using this methodology and obtained in an impressive 96% isolated yield .

LSD1 Inhibitors: The [1,2,3]triazolo[4,5-d]pyrimidine scaffold serves as a template for designing new inhibitors of lysine-specific demethylase 1 (LSD1). Docking studies have indicated promising interactions between this scaffold and the target enzyme, making it a potential candidate for epigenetic drug development .

Antitumor Activities

The search for efficient and economical antitumor drugs has led to the evaluation of novel 1,2,3-triazolo[4,5-d]pyrimidine derivatives. These compounds have been synthesized and tested against various human cancer cell lines. Notably, they exhibit antitumor activity against cell lines such as MGC-803, MCF-7, EC-109, PC-3, and Hela .

Antibacterial Potential

Researchers have explored the antibacterial potential of related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine analogs. These compounds, including 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, have shown good activity against Staphylococcus aureus (S. aureus) .

Click Chemistry and Bioconjugation

The Cu(I)-catalyzed 1,3-dipolar Huisgen cycloaddition (CuAAC) reaction, also known as the “click reaction,” has revolutionized triazole synthesis. Researchers have used this reaction to form 1,2,3-triazoles with high yields and regioselectivity. Applications include bioconjugation, dendrimer synthesis, and peptidomimetics .

Materials Science

1,2,3-Triazoles find applications in materials science. Their unique properties make them useful in polymer synthesis, combinatorial drug chemistry, and materials design .

Mimicking Amide Bonds

Due to its ability to mimic amide bonds, the 1,2,3-triazole motif is prevalent in experimental drug candidates and approved drugs. Notable examples include tazobactam and cefatrizine .

Mecanismo De Acción

Target of Action

The primary target of this compound is Ubiquitin specific peptidase 28 (USP28) . USP28 is closely associated with the occurrence and development of various malignancies, making it a promising therapeutic target for cancer therapy .

Mode of Action

The compound interacts with its target, USP28, through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 . This interaction is crucial for USP28 inhibition . The compound’s ability to form specific interactions with different target receptors is due to its hydrogen bond accepting and donating characteristics .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

The compound exhibits potent inhibitory activity against USP28 . This results in the suppression of various malignancies, making it a potential candidate for cancer therapy .

Propiedades

IUPAC Name |

2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2S/c1-21-9-4-2-3-8(5-9)19-12-11(17-18-19)13(16-7-15-12)22-6-10(14)20/h2-5,7H,6H2,1H3,(H2,14,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNWEDPLOZKHRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC(=O)N)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

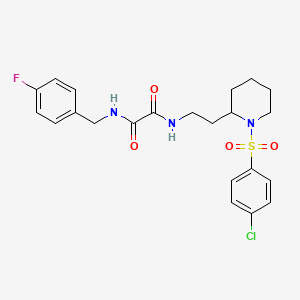

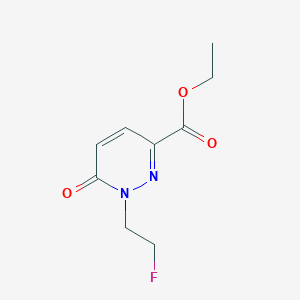

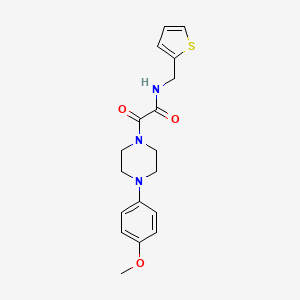

![(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2461221.png)

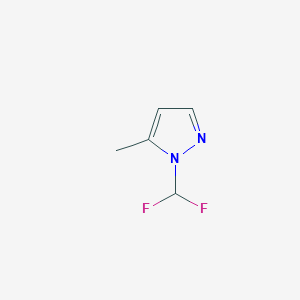

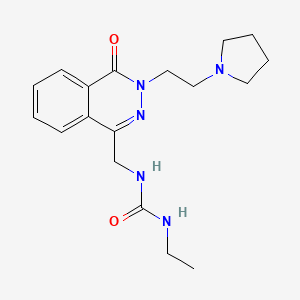

![methyl 2-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2461227.png)

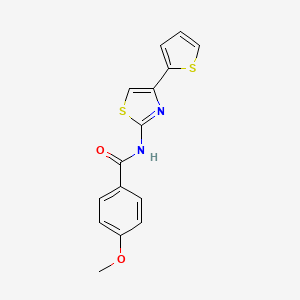

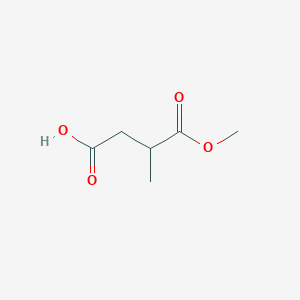

![N-[(5Z)-5-[(4-cyanophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2461230.png)

![(11Z)-11-[(3,4-dimethoxyphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2461241.png)